2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C14H8Cl2N2O It is characterized by the presence of two chlorine atoms, a cyanophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanophenyl halide.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate product with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form amines or alcohols.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Amines, thiols, or other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products with amine or thiol groups.
Scientific Research Applications
2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(4-cyanophenyl)benzamide: Similar structure but lacks the thiazole ring.
4-(4-cyanophenyl)-1,3-thiazole: Contains the thiazole ring but lacks the benzamide moiety.
2,5-dichlorobenzamide: Contains the benzamide moiety but lacks the cyanophenyl and thiazole groups.
Uniqueness
2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of its structural features, including the presence of both the thiazole ring and the cyanophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3OS/c18-12-5-6-14(19)13(7-12)16(23)22-17-21-15(9-24-17)11-3-1-10(8-20)2-4-11/h1-7,9H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUWDJYAIOYBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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